Anhydroheliotridine
Description
Anhydroheliotridine is a pyrrolizidine alkaloid (PA) characterized by a bicyclic structure comprising fused pyrrolizidine rings. PAs are secondary metabolites found in plants, often associated with hepatotoxic and carcinogenic effects in humans and animals .
Properties
CAS No. |
100009-90-3 |
|---|---|
Molecular Formula |
C₈H₁₁NO |
Molecular Weight |
137.18 |
Synonyms |
6,7-Didehydrosupinidine; (S)-5,7a-Dihydro-3H-pyrrolizine-1-methanol; Δ6-Supinidine_x000B_ |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydroheliotridine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 1,2-unsaturated pyrrolizidine derivatives can yield this compound under acidic or basic conditions . The reaction typically requires a temperature range of 50-100°C and may involve catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources. Plants containing high concentrations of pyrrolizidine alkaloids are harvested, and the alkaloids are extracted using solvents such as chloroform or ethyl acetate . The crude extract is then purified through techniques like column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Anhydroheliotridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reaction conditions employed .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically occurs at room temperature or slightly elevated temperatures.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents. The reaction is usually carried out at low temperatures to prevent side reactions.
Substitution: Substitution reactions involving this compound often require nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding N-oxides, while reduction can produce reduced pyrrolizidine derivatives . Substitution reactions can lead to the formation of various substituted pyrrolizidine compounds .
Scientific Research Applications
Anhydroheliotridine has several scientific research applications across different fields:
Chemistry: In chemistry, this compound is used as a model compound to study the reactivity and mechanisms of pyrrolizidine alkaloids.
Biology: In biological research, this compound is investigated for its potential toxicological effects.
Medicine: this compound is explored for its pharmacological properties, including its potential as an anticancer agent.
Industry: In the industrial sector, this compound is used in the development of natural product-based pesticides and herbicides.
Mechanism of Action
The mechanism of action of anhydroheliotridine involves its interaction with cellular macromolecules, particularly DNA and proteins. This compound can form covalent adducts with DNA, leading to DNA damage and potential mutagenesis . This interaction is mediated by the formation of reactive intermediates, such as pyrrolic metabolites, which can alkylate DNA bases . Additionally, this compound can inhibit certain enzymes involved in cellular processes, further contributing to its biological effects .
Comparison with Similar Compounds
Key Observations :
- This compound lacks the aromatic furan or benzazonine rings seen in Ranitidine-related compounds and Erythroidine alkaloids, respectively. Instead, its toxicity is linked to the unsaturated pyrrolizidine core, which can generate reactive metabolites .
- Ranitidine-related compounds (e.g., diamine hemifumarate) share amine functionalities but are synthetically derived for pharmaceutical use, contrasting with this compound’s natural origin and toxicity profile .
- Erythroidine alkaloids exhibit estrogenic activity due to planar aromatic systems, a feature absent in this compound, which primarily interacts with hepatic enzymes .
Key Observations :
- While This compound is presumed to be biosynthesized in plants, synthetic analogs (e.g., indazole derivatives in ) employ advanced techniques like HCl-mediated deprotection and HPLC purification, highlighting differences in complexity .
- Ranitidine impurities are controlled via crystallization and chromatography, reflecting pharmaceutical-grade purity standards compared to natural PA extraction methods .
Key Observations :
- This compound’s toxicity is intrinsic to its PA structure, whereas Anisodine hydrobromide (a tropane alkaloid) exhibits anticholinergic effects, demonstrating divergent mechanisms despite both being alkaloids .
- Ranitidine impurities are regulated for genotoxicity, contrasting with this compound’s natural occurrence and environmental exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
